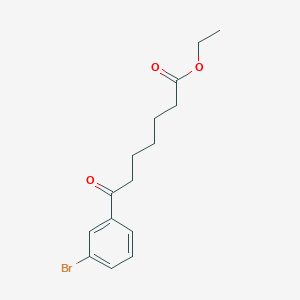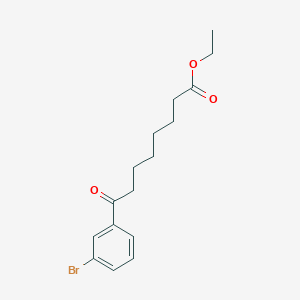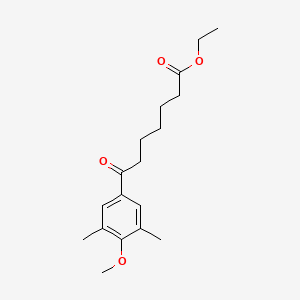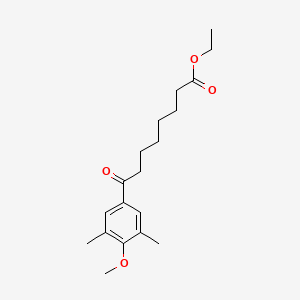
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
There is no specific information available on the synthesis of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. However, a related compound, 5-(2, 5-Difluorophenyl)-3, 4-Dihydro-2H-Pyrrole, has been synthesized using imine reductase2.Molecular Structure Analysis
The molecular structure of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is not readily available. However, a similar compound, 1-{4-[(2,5-Difluorophenyl)ethynyl]phenyl}-1H-imidazole, has a molecular formula of C17H10F2N2 and an average mass of 280.272 Da3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not readily available.Wissenschaftliche Forschungsanwendungen
Biosynthesis in Wine Production
Ethyl 4-oxobutyrate has been studied for its role in the biosynthesis of various compounds in sherry wine. Research by Fagan, Kepner, and Webb (1981) demonstrated that adding ethyl 4-oxobutyrate to a simulated sherry under certain conditions resulted in the formation of several compounds, including gamma-butyrolactone, diethyl succinate, and others, confirming proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).
Synthesis of Pharmaceutical Intermediates
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, synthesized from p-chloropropiophenone, is an intermediate of the antiobesity agent rimonabant. Hao Zhi-hui (2007) detailed this synthesis, highlighting its application in pharmaceutical manufacturing (Hao Zhi-hui, 2007).
Organic Chemistry and Catalysis
The compound's enantioselective hydrogenation has been researched, with studies like those by Starodubtseva et al. (2004) exploring its hydrogenation in ionic liquid systems, demonstrating its significance in catalytic processes and organic synthesis (Starodubtseva et al., 2004).
Antimicrobial and Antiviral Applications
Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates, which, upon further processing, showed potent activity against HIV-1, demonstrating the compound's relevance in antiviral research (Danel et al., 1996).
Crystallography and Structural Analysis
Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into its molecular structure through crystallographic analysis (Liang Xiao-lon, 2015).
Photovoltaic Research
Research by Zeyada, El-Nahass, and El-Shabaan (2016) on 4H-pyrano[3,2-c]quinoline derivatives, which can be synthesized from compounds like ethyl 4-oxobutyrate, explored their use in fabricating organic–inorganic photodiodes, indicating potential applications in photovoltaic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
There is no specific safety and hazard information available for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. However, similar compounds provided by Sigma-Aldrich are sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights1.
Zukünftige Richtungen
The future directions for the study and use of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate are not clear due to the limited information available. However, similar compounds are provided to early discovery researchers, suggesting potential use in scientific research1.
Eigenschaften
IUPAC Name |
ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAFOFHAZEZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645620 |
Source


|
| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898753-14-5 |
Source


|
| Record name | Ethyl 2,5-difluoro-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














